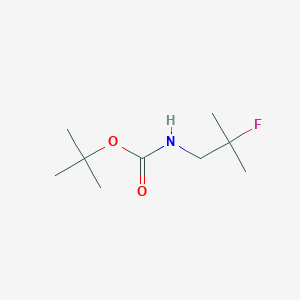

Tert-butyl (2-fluoro-2-methylpropyl)carbamate

Overview

Description

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 and a molecular weight of 191.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-fluoro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-2-methylpropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as diethylamino-sulfur trifluoride . The reaction mixture is usually maintained at a low temperature, around -78°C to 20°C, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves automated flash chromatography for purification, which helps in obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Tert-butyl (2-fluoro-2-methylpropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl (2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2-fluorophenyl)carbamate

- Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate

- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Uniqueness

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is unique due to its specific structural features, such as the presence of a fluorine atom and a tert-butyl group. These features contribute to its distinct reactivity and applications in various fields. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is classified as a carbamate, characterized by the presence of a tert-butyl group and a 2-fluoro-2-methylpropyl moiety. The molecular formula for this compound is CHFNO, with a molecular weight of approximately 207.24 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes or receptors. The mechanism involves the formation of covalent bonds with nucleophilic sites on these targets, which can lead to either inhibition or activation of their functions. The fluoro group enhances the compound’s stability and bioavailability by increasing its lipophilicity, which is crucial for its interaction with biological membranes.

Applications in Biological Research

This compound has several applications in biological research:

- Synthesis of Peptides and Proteins : The carbamate group provides stability to amino groups, preventing unwanted side reactions during peptide synthesis.

- Enzyme Inhibition Studies : This compound is utilized as a probe in biochemical assays to study enzyme inhibitors, allowing researchers to investigate the inhibition mechanisms in various biochemical pathways.

- Drug Development : It serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit specific biological activities, making it valuable in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other carbamates. The following table summarizes key differences:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluoro group enhances stability and lipophilicity | Used in peptide synthesis and enzyme inhibition studies |

| Tert-butyl carbamate | Lacks fluorine, less stable | General use as a protecting group |

| Benzyl carbamate | Aromatic ring structure | Used in various organic syntheses |

| Methyl carbamate | Smaller size, less steric hindrance | Commonly used in agricultural chemicals |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it has been shown to interact with enzymes through covalent binding, leading to altered activity profiles.

- Drug Development : In a study exploring novel drug candidates, this compound was synthesized as part of a library aimed at discovering new therapeutics. The results demonstrated promising bioactivity against specific cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Insights : A detailed investigation into the mechanism of action revealed that the compound's interaction with specific molecular targets could lead to significant changes in cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKDNHYZWWVOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.